6-Demethyl-6-formylmitomycin C
Beschreibung
BenchChem offers high-quality 6-Demethyl-6-formylmitomycin C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Demethyl-6-formylmitomycin C including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
146376-40-1 |
|---|---|
Molekularformel |
C15H16N4O6 |
Molekulargewicht |
348.31 g/mol |
IUPAC-Name |
[(4S,6S,7R,8S,12E)-12-(hydroxymethylidene)-11-imino-7-methoxy-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-1(9)-en-8-yl]methyl carbamate |
InChI |
InChI=1S/C15H16N4O6/c1-24-15-6(4-25-14(17)23)8-10(19(15)2-7-13(15)18-7)11(21)5(3-20)9(16)12(8)22/h3,6-7,13,16,18,20H,2,4H2,1H3,(H2,17,23)/b5-3+,16-9?/t6-,7+,13+,15-/m1/s1 |
InChI-Schlüssel |
AHFDVIVXZPCKHO-WUDYKRTCSA-N |
SMILES |
COC12C(C3=C(N1CC4C2N4)C(=O)C(=CO)C(=N)C3=O)COC(=O)N |
Isomerische SMILES |
CO[C@@]12[C@@H](C3=C(N1C[C@H]4[C@@H]2N4)C(=O)C(=C(C3=O)N)C=O)COC(=O)N |
Kanonische SMILES |
COC12C(C3=C(N1CC4C2N4)C(=O)C(=C(C3=O)N)C=O)COC(=O)N |
Synonyme |
6-demethyl-6-formylmitomycin C |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
Schiff Base Derivatives
The formyl group at C-6 enables condensation with primary amines to form Schiff bases (2–5). These derivatives exhibit distinct NMR profiles, including imino proton signals (δ 8.24–9.38 ppm) and loss of the formyl proton (δ 10.04 ppm in 1 ) .
| Compound | Amine Reactant | Imino Proton Shift (δ ppm) |
|---|---|---|
| 2 | Aniline | 8.24 |
| 3 | Benzylamine | 8.82 |
| 4 | Hydroxylamine | 8.58 |
| 5 | Hydrazine | 9.38 |
Nucleophilic Substitutions
The formyl group undergoes nucleophilic addition reactions. For example:
-
Michael Addition: Reaction with alcohols/thiols yields 6-substituted methyl derivatives (e.g., 6-[(2-pyrimidinyl)thio]methyl) .
-
Amine Reactions: Treatment of 12v (a thioether derivative) with diethylamine produces 31 (6-[(diethylamino)methyl]), suggesting potential for diverse functionalization .
Spectroscopic Evidence
-
¹H NMR:
-
¹³C NMR:
Mass Spectrometry
-
FAB-MS: m/z 349 (M+H)⁺ for 1 , with fragmentation patterns indicating loss of the C-6 substituent to form quinonemethides .
Cytotoxicity
Derivatives of 1 show potent activity:
| Compound | Tumor Model | Activity vs. MMC |
|---|---|---|
| 12v | P388 Resistant | 2.5× higher |
| 31 | Sarcoma 180 | 1.8× higher |
Mechanistic Insights
-
Quinonemethide Formation: FAB-MS data suggest derivatives generate reactive intermediates that bypass MMC resistance mechanisms .
-
DNA Cross-Linking: Unlike MMC, 1 derivatives primarily form monoadducts due to structural modifications at C-6 .
Research Implications
6-Demethyl-6-formylmitomycin C serves as a versatile scaffold for developing mitomycin analogues with improved therapeutic indices. Its unique reactivity at C-6 enables tailored modifications to enhance cytotoxicity, overcome resistance, and reduce systemic toxicity . Further studies on its bioreductive activation and DNA interaction mechanisms are warranted.
Q & A
Q. What is the synthetic pathway for producing 6-Demethyl-6-formylmitomycin C, and how does it differ from mitomycin C derivatives like decarbamoylmitomycin C (DMC)?
The synthesis of 6-Demethyl-6-formylmitomycin C involves strategic modifications to the mitomycin C core structure. While mitomycin C derivatives like DMC are synthesized via enzymatic decarbamoylation or chemical reduction, the 6-Demethyl-6-formyl variant requires regioselective demethylation at the C6 position followed by formylation. Key steps include protecting group strategies to prevent undesired side reactions and chromatographic purification (e.g., HPLC) to isolate intermediates . Comparative studies highlight that structural simplification (e.g., removal of carbamoyl groups) enhances synthetic accessibility but may alter DNA-binding affinity .
Q. How does 6-Demethyl-6-formylmitomycin C interact with DNA, and what experimental methods are used to characterize its alkylation sites?
6-Demethyl-6-formylmitomycin C acts as a bifunctional alkylating agent, forming interstrand DNA crosslinks. Techniques like HPLC-MS and NMR spectroscopy are employed to map adduct formation. For example, gel electrophoresis under denaturing conditions can visualize crosslink-induced DNA strand breaks, while -postlabeling assays quantify adduct frequency. Mitomycin C analogs are known to preferentially alkylate guanine residues at CpG sequences, and similar specificity is hypothesized for this derivative .
Q. What in vitro assays are suitable for evaluating the cytotoxicity of 6-Demethyl-6-formylmitomycin C against cancer cell lines?
Standard assays include:
- MTT assays to measure cell viability, with dose-response curves (e.g., IC values) generated over 24–72 hours .
- Flow cytometry with Annexin V/PI staining to quantify apoptosis/necrosis ratios .
- Sister Chromatid Exchange (SCE) assays to assess genotoxicity, where reduced SCE frequency in heterochromatin regions may indicate selective DNA damage .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data between 6-Demethyl-6-formylmitomycin C and mitomycin C analogs under varying experimental conditions?
Discrepancies often arise from differences in:
- Cell confluency : Proliferating vs. plateau-phase cells exhibit varying drug uptake and DNA synthesis rates. Hydroxyurea synchronization can standardize cell cycle stages .
- DNA repair capacity : Cell lines with proficient vs. deficient nucleotide excision repair (e.g., XP-A vs. XP-C) may show divergent sensitivity. Pairing cytotoxicity data with unscheduled DNA synthesis (UDS) assays clarifies repair efficiency .
- Redox environment : Mitomycin derivatives require enzymatic reduction (e.g., via NADPH:cytochrome P450 reductase) for activation. Hypoxic vs. normoxic conditions should be explicitly reported .
Q. What methodological considerations are critical when designing studies to compare the DNA crosslinking efficiency of 6-Demethyl-6-formylmitomycin C with other mitosene analogs?
- Quantitative crosslink analysis : Use alkaline comet assays to quantify single-strand vs. double-strand breaks. Crosslink-specific repair inhibitors (e.g., ATMi for ATM kinase) can isolate crosslink-dependent effects .
- Competitive binding assays : Co-incubate with mitomycin C to assess relative binding affinity via fluorescence anisotropy or surface plasmon resonance (SPR).
- Structural validation : X-ray crystallography or molecular dynamics simulations of DNA-adduct complexes can rationalize efficiency differences .
Q. How can researchers address challenges in detecting low-abundance 6-Demethyl-6-formylmitomycin C-DNA adducts in complex biological matrices?
- Enrichment techniques : Immunoaffinity columns with monoclonal antibodies specific to mitosene adducts improve detection limits.
- High-resolution mass spectrometry : Orbitrap or Q-TOF platforms with MS fragmentation enable adduct identification at sub-femtomolar levels .
- Internal standards : Isotope-labeled analogs (e.g., -6-Demethyl-6-formylmitomycin C) correct for matrix effects and ionization efficiency .
Q. What statistical frameworks are recommended for analyzing dose-response relationships and synergy in combination therapies involving 6-Demethyl-6-formylmitomycin C?
- Hill slope modeling : Fit dose-response curves using nonlinear regression to estimate cooperativity (e.g., indicates positive cooperativity).
- Synergy scoring : Apply the Chou-Talalay method (Combination Index) or Bliss independence model to distinguish additive vs. synergistic effects. Report 95% confidence intervals for IC values to account for instrumental precision .
Methodological Best Practices
- Data reporting : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
- Instrument calibration : Validate HPLC and MS systems with certified reference standards (e.g., NIST-traceable compounds) to ensure reproducibility .
- Ethical compliance : For in vivo studies, follow ARRIVE guidelines for preclinical reporting, including power analysis to justify sample sizes .
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